1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one
Description
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-methyl-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H13NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h6-7H,2-5H2,1H3 |
InChI Key |
QQBMSBICRDMIHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzylamine Derivatives
One common synthetic route to 1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one involves the cyclization of 2-aminobenzylamine with β-ketoesters such as ethyl acetoacetate. This method typically uses a base catalyst like sodium ethoxide and requires refluxing in ethanol for several hours to promote ring closure and formation of the tetrahydroquinolinone core.
- Reaction conditions: Reflux in ethanol, sodium ethoxide as base.
- Key step: Intramolecular cyclization forming the quinolinone ring.
- Advantages: Straightforward, moderate to good yields, scalable.
- Limitations: Requires careful control of reaction time and temperature to avoid side reactions.
This method is widely used for synthesizing 6-amino-1-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one and related derivatives, with the amino group introduced via the starting amine.
Two-Step Reaction Using Enaminones and Acyl Meldrum’s Acids (One-Pot Synthesis)
A novel and efficient approach involves a two-step, one-pot reaction between enaminones and acyl Meldrum’s acids, followed by electrophilic cyclization. This method eliminates the need to isolate intermediates, significantly shortening synthesis time and improving overall efficiency.
- Step 1: Condensation of enaminones with acyl Meldrum’s acids to form intermediates.
- Step 2: Electrophilic cyclization under acidic conditions (e.g., polyphosphoric acid or p-toluenesulfonic acid).
- Yields: Moderate (e.g., 15–32%), generally higher than previous multi-step methods.
- Scope: Allows functionalization at the 4-position and carbonyl at the 5-position, expanding derivative diversity.
- Limitations: Strong electron-donating groups on substrates may alter reaction pathways, leading to intermolecular condensation rather than cyclization.
This method is notable for its mild conditions, one-pot convenience, and ability to introduce diverse substituents.
Direct functionalization at certain positions of the tetrahydroquinolinone ring can be challenging. A strategy involves converting tetrahydroquinolin-2(1H)-one into 2-chlorotetrahydroquinoline or 2-methoxytetrahydroquinoline via chlorination (using PhP(O)Cl2) or alkylation (using silver carbonate), respectively. Subsequent oxidation and hydrolysis steps allow introduction of functional groups at the 8-position.
- Key reagents: Phosphoryl chloride derivative for chlorination, silver carbonate for alkylation.
- Intermediate formation: N-oxides followed by intramolecular disproportionation to acetoxy derivatives.
- Final steps: Alkaline hydrolysis to remove acetyl groups.
- Applications: Enables multiway functionalization for further derivatization.
This approach is useful for preparing functionalized tetrahydroquinolinones for biological evaluation.
Oxidation and Reduction Pathways from Methylated Tetrahydroquinolines
Starting from 3-methyl-5,6,7,8-tetrahydroquinoline, oxidation with hydrogen peroxide in acetic acid or manganese dioxide can yield hydroxy or oxo derivatives. Subsequent chlorination with thionyl chloride and further transformations (e.g., reaction with benzoylisothiocyanate) allow access to various substituted tetrahydroquinolinones.
- Oxidation: Controlled to obtain 8-hydroxy or 8-oxo derivatives.
- Chlorination: Converts hydroxy to chloro derivatives.
- Further functionalization: Formation of thiocarbamoyl derivatives and oximes.
- Reduction: Catalytic hydrogenation or metal alloy reduction to finalize the tetrahydroquinolinone structure.
This multi-step method is well-documented in patent literature and provides access to diverse functionalized analogs.
Comparative Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|---|
| Cyclization of 2-aminobenzylamine with ethyl acetoacetate | 2-Aminobenzylamine, ethyl acetoacetate | Sodium ethoxide, reflux in ethanol | Simple, scalable | Moderate control needed | Moderate to good |
| One-pot enaminone + acyl Meldrum’s acid reaction | Enaminones, acyl Meldrum’s acids | PPA or TsOH, mild heating | One-pot, functionalization possible | Sensitive to electron-donating groups | 15–32% |
| Chlorination and oxidation of tetrahydroquinolin-2(1H)-one | Tetrahydroquinolin-2(1H)-one | PhP(O)Cl2, silver carbonate, alkaline hydrolysis | Enables multi-position functionalization | Multi-step, complex intermediates | Variable |
| Oxidation and reduction from methylated tetrahydroquinolines | 3-Methyl-5,6,7,8-tetrahydroquinoline | H2O2, MnO2, SOCl2, metal alloy reduction | Access to diverse derivatives | Multi-step, requires careful control | Moderate |
Research Findings and Notes
- The one-pot synthesis using Meldrum’s acid derivatives represents a significant advancement by reducing synthesis time and increasing functional group diversity on the tetrahydroquinolinone core.
- Functionalization at the 8-position often requires indirect methods involving chlorination and oxidation due to the difficulty of direct substitution.
- The cyclization of 2-aminobenzylamine derivatives remains a reliable and widely used method for preparing the core structure with good yields and straightforward procedures.
- Oxidation and reduction sequences from methylated tetrahydroquinolines provide access to various functionalized analogs but involve more steps and careful reaction control.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline-2-one derivatives, while reduction could produce different tetrahydroquinoline compounds.
Scientific Research Applications
1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Key Observations :
- Ketone Position : Moving the ketone from C2 (target) to C4 (as in 4-hydroxy analog ) alters hydrogen-bonding capacity, impacting receptor binding in biological systems.
Physicochemical and Spectral Properties
Table 3: Spectroscopic Data Comparison
Key Insights :
- The methyl group’s NMR signal at δ 3.78 (s) in the target compound is distinct from phenyl protons (δ 7.41–7.53) in analogs .
- Hydroxyl groups (e.g., 4-OH in ) introduce broad IR stretches (~3447 cm⁻¹) and downfield-shifted aromatic protons.
Stability and Reactivity
- Thermal Stability : Phenyl-substituted analogs (e.g., ) exhibit higher melting points (~220°C) than methyl derivatives, suggesting stronger intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
